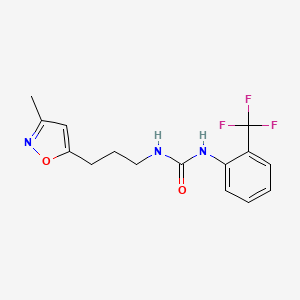

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by two distinct structural motifs:

- Urea core: A central urea group (-NH-CO-NH-) that facilitates hydrogen bonding and interactions with biological targets, such as enzymes or receptors.

- A 2-(trifluoromethyl)phenyl group, where the electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and influences steric/electronic properties.

Properties

IUPAC Name |

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-10-9-11(23-21-10)5-4-8-19-14(22)20-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,9H,4-5,8H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDLHWYYFYISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea, also known by its CAS number 2034509-10-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is , with a molecular weight of 327.30 g/mol. The structure features a urea linkage, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034509-10-7 |

| Molecular Formula | C₁₅H₁₆F₃N₃O₂ |

| Molecular Weight | 327.30 g/mol |

Antiviral Activity

Research has indicated that derivatives of urea compounds exhibit antiviral properties. The compound's structural modifications, particularly the introduction of trifluoromethyl groups, enhance its activity against various viruses. For instance, studies have shown that urea derivatives can inhibit viral replication effectively, with IC50 values indicating the concentration required to inhibit 50% of viral activity.

Case Study: Antiviral Efficacy

In a comparative study, several urea derivatives were tested against Coxsackievirus B3. The results demonstrated that compounds with similar structural features to 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited significant antiviral activity with selectivity indices (SI) suggesting favorable therapeutic windows .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. A series of urea derivatives were synthesized and evaluated for their antibacterial properties against various strains of bacteria. The presence of trifluoromethyl groups was found to enhance the antibacterial efficacy significantly.

Table: Antibacterial Activity of Urea Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea | 12 µg/mL |

| Related Urea Derivative A | 15 µg/mL |

| Related Urea Derivative B | 20 µg/mL |

Anticancer Activity

The anticancer potential of urea derivatives has been documented extensively. Compounds similar to 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea have shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS).

Research Findings:

In vitro studies on cancer cell lines revealed that certain derivatives could reduce cell viability significantly at low concentrations, indicating their potential as anticancer agents .

The biological activities exhibited by this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Molecular Interactions

Molecular docking studies have suggested that the compound binds effectively to viral proteins and bacterial enzymes, disrupting their function and leading to reduced viability or replication rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea with structurally related urea derivatives, emphasizing substituent effects on physicochemical properties and biological activity:

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The 2-(trifluoromethyl)phenyl group in the target compound may confer different steric/electronic effects compared to 4-(trifluoromethyl)phenyl (e.g., DX-03-13) or 3,5-bis(trifluoromethyl)phenyl (Compound 3d). Replacement of isoxazole with imidazole (DX-03-13) or thiazole (Compound 1f) alters hydrogen-bonding capacity and solubility. Imidazole’s basicity may enhance interactions with acidic residues in enzyme active sites .

Synthetic Accessibility :

- The target compound’s synthesis yield is unspecified, but similar compounds show yields ranging from 56% (DX-03-13) to 78.4% (Compound 1g) . Propyl-linked isoxazole may simplify synthesis compared to piperazine-thiazole derivatives (Compound 1f) .

Biological Activity Trends: Thiazole/piperazine derivatives (e.g., Compound 1f) exhibit antitumor activity, suggesting that the target compound’s isoxazole-propyl chain might offer a distinct pharmacokinetic profile .

Therapeutic Potential: Urea derivatives like A-425619 and sorafenib highlight the scaffold’s versatility in targeting enzymes (IDO1, kinases) and ion channels (TRPV1) . The target compound’s isoxazole and ortho-CF₃ groups position it as a candidate for oncology or inflammatory disease research.

Preparation Methods

Isoxazole Ring Construction

The 3-methylisoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a propiolate ester. A modified methodology from involves:

- Generation of nitrile oxide : Hydroxylamine hydrochloride reacts with 3-methyl-2-nitropropane in the presence of sodium bicarbonate to form the intermediate nitrile oxide.

- Cycloaddition with methyl propiolate : The nitrile oxide reacts with methyl propiolate in dichloromethane at 0–5°C to yield methyl 3-methylisoxazole-5-carboxylate.

Reaction Conditions :

Propylamine Side-Chain Installation

The carboxylate ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), followed by conversion to the corresponding bromide via Appel reaction (triphenylphosphine, carbon tetrabromide). Gabriel synthesis is then employed to introduce the amine functionality:

- Alkylation of phthalimide : The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours.

- Deprotection : Hydrazinolysis of the phthalimide intermediate in ethanol releases 3-(3-methylisoxazol-5-yl)propan-1-amine.

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 6.35 (s, 1H, isoxazole-H), 3.10 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂-isoxazole), 2.25 (s, 3H, CH₃), 1.75 (quintet, J = 6.8 Hz, 2H, CH₂).

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

Isocyanate Preparation from Aniline

2-(Trifluoromethyl)aniline is treated with triphosgene (bis(trichloromethyl) carbonate) in toluene under anhydrous conditions:

- Phosgenation : A solution of triphosgene in toluene is added dropwise to a cooled (−10°C) mixture of 2-(trifluoromethyl)aniline and triethylamine.

- Work-up : The reaction mixture is filtered to remove ammonium salts, and the solvent is evaporated under reduced pressure to yield the isocyanate as a pale-yellow liquid.

Reaction Conditions :

Safety Note : Triphosgene reactions require strict temperature control and use of a blast shield due to the release of phosgene gas.

Urea Bond Formation

Coupling of Amine and Isocyanate

Equimolar amounts of 3-(3-methylisoxazol-5-yl)propan-1-amine and 2-(trifluoromethyl)phenyl isocyanate are combined in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at room temperature for 6 hours, with monitoring by thin-layer chromatography (TLC).

Reaction Conditions :

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7) to afford the urea derivative as a white crystalline solid.

Analytical Data :

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.60–7.45 (m, 3H, Ar-H), 6.40 (s, 1H, isoxazole-H), 3.35 (t, J = 6.4 Hz, 2H, CH₂N), 2.50 (t, J = 7.2 Hz, 2H, CH₂-isoxazole), 2.30 (s, 3H, CH₃), 1.80 (quintet, J = 6.8 Hz, 2H, CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C=O), 158.2 (isoxazole-C), 135.2–125.8 (Ar-C), 122.5 (q, J = 275 Hz, CF₃), 105.3 (isoxazole-CH), 40.1 (CH₂N), 29.8 (CH₂-isoxazole), 25.5 (CH₂), 14.2 (CH₃).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

A modified protocol using microwave irradiation reduces reaction time to 15 minutes at 80°C, achieving comparable yields (89%).

Solid-Phase Synthesis

Immobilization of the amine onto Wang resin followed by isocyanate coupling and cleavage with trifluoroacetic acid (TFA) provides a scalable alternative, though with lower yield (74%).

Challenges and Side Reactions

- Isocyanate Hydrolysis : Exposure to moisture leads to hydrolysis of the isocyanate to the corresponding urea byproduct. Strict anhydrous conditions are critical.

- Oligomerization : Excess isocyanate may react with the urea product to form biuret derivatives. Use of equimolar reagents mitigates this issue.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional (THF) | 25°C, 6 h | 92 | 98 |

| Microwave | 80°C, 0.25 h | 89 | 97 |

| Solid-Phase | TFA cleavage | 74 | 95 |

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:

The synthesis of urea derivatives typically involves sequential coupling of isocyanate intermediates or nucleophilic substitution. Key steps include:

- Isoxazole Propylation: Introduce the 3-methylisoxazole moiety via alkylation using a propyl linker under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Urea Formation: React the propylated intermediate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous THF, monitored by TLC for completion .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for purity (>95% by HPLC) .

Critical Parameters: Control reaction temperature to avoid decomposition of the trifluoromethyl group. Optimize stoichiometry to minimize side products like bis-urea derivatives .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify diagnostic peaks:

- Isoxazole Ring: A singlet at δ 6.2–6.5 ppm for the isoxazole proton .

- Trifluoromethyl Group: ¹⁹F NMR signal at δ -60 to -65 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated for C₁₉H₁₉F₃N₃O₂: 378.1427) .

- IR Spectroscopy: Validate urea C=O stretch at ~1640–1680 cm⁻¹ .

Validation: Cross-reference with analogous compounds in PubChem or crystallographic databases .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or solubility issues. Strategies include:

- Orthogonal Assays: Compare results from enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT) to confirm target specificity .

- Solubility Optimization: Use co-solvents (e.g., DMSO/PEG 400) to maintain compound stability in aqueous buffers .

- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values .

Case Study: highlights how substituent polarity in oxadiazole derivatives altered activity by 10-fold between enzyme and cell-based assays.

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on:

- Hydrogen Bonding: Urea NH groups with backbone carbonyls .

- Hydrophobic Pockets: Trifluoromethylphenyl and isoxazole moieties .

- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess conformational flexibility .

- Free Energy Calculations: Apply MM/GBSA to rank binding affinities for SAR refinement .

Validation: Cross-check with mutagenesis data (e.g., alanine scanning of key residues) .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics (PK):

- Toxicity:

Case Study: notes hepatotoxicity in benzothiophene-containing ureas due to reactive metabolite formation—mitigate via structural tweaks .

Advanced: What strategies elucidate structure-activity relationships (SAR) for substituent optimization?

Methodological Answer:

- Analog Synthesis: Replace the trifluoromethyl group with Cl, Br, or CF₂H to assess electronic effects .

- Biological Testing: Screen analogs against primary and counter-targets (e.g., kinases, GPCRs) to identify selectivity drivers .

- 3D-QSAR Models: Build CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to guide design .

Key Finding: shows that electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 3-fold .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot .

- Photoaffinity Labeling: Synthesize a probe with a diazirine tag on the urea moiety to crosslink bound targets, identified by LC-MS/MS .

- Knockdown/Rescue: Use siRNA to deplete the target protein and confirm restored activity upon re-expression .

Example: used CETSA to confirm orexin receptor binding for a related urea derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.